2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrrolidinone ring, a thiazole ring, and an acetamide group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticonvulsant and antinociceptive properties , suggesting that they may target ion channels or receptors involved in these processes.
Mode of Action
It is suggested that the in vivo activities of similar compounds are likely mediated by several targets and may result from the inhibition of central sodium/calcium currents and transient receptor potential vanilloid 1 (trpv1) receptor antagonism .
Pharmacokinetics
A similar compound has been reported to have drug-like absorption, distribution, metabolism, excretion, toxicity (adme-tox) properties in in vitro assays , suggesting that this compound may have similar properties.
Result of Action
Similar compounds have demonstrated broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock (mes) test, the pentylenetetrazole-induced seizures (scptz), and the 6 hz (32 ma) seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methoxyphenylamine with α-bromoacetophenone under basic conditions.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by cyclization of a suitable precursor, such as γ-butyrolactone, with an amine.
Coupling Reaction: The final step involves coupling the thiazole and pyrrolidinone intermediates with acetamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide: Similar structure but lacks the methoxy group.
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-chlorophenyl)thiazol-2-yl)acetamide: Similar structure but has a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]acetamide imparts unique chemical and biological properties, such as increased solubility and potential for specific interactions with biological targets, distinguishing it from its analogs.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-23-12-5-3-2-4-10(12)11-9-24-16(17-11)18-13(20)8-19-14(21)6-7-15(19)22/h2-5,9H,6-8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGMLCMDABSSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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